benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2866323-29-5
VCID: VC11993408
InChI: InChI=1S/C15H18O3/c16-10-15-7-12(8-15)6-13(15)14(17)18-9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2
SMILES: C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

CAS No.: 2866323-29-5

Cat. No.: VC11993408

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate - 2866323-29-5

Specification

CAS No. 2866323-29-5
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
Standard InChI InChI=1S/C15H18O3/c16-10-15-7-12(8-15)6-13(15)14(17)18-9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2
Standard InChI Key BWJLNAAOIKPWPT-UHFFFAOYSA-N
SMILES C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO
Canonical SMILES C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s bicyclo[2.1.1]hexane core imposes significant steric constraints, with bond angles and distances deviating markedly from linear or planar systems. X-ray crystallographic data for analogous BCH derivatives reveal a bridgehead C–C bond length of approximately 1.56 Å and interbridgehead distances of 2.45–2.65 Å, contributing to heightened strain energy . The benzyl ester group at position 2 and hydroxymethyl substituent at position 1 introduce polar functional groups that modulate solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H18O3\text{C}_{15}\text{H}_{18}\text{O}_{3}
Molecular Weight246.30 g/mol
XLogP32.78 (predicted)
Hydrogen Bond Donors1 (hydroxymethyl -OH)
Hydrogen Bond Acceptors3 (ester carbonyl, two ether O)
Topological Polar Surface Area46.5 Ų

Data derived from computational models and analogous BCH systems .

Spectroscopic Features

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the bicyclic protons (δ 1.8–2.6 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and hydroxymethyl -OH (δ 2.1 ppm, broad). The ester carbonyl carbon resonates at δ 170–172 ppm in 13C^{13}\text{C}-NMR .

  • IR: Stretching vibrations at 1720 cm1^{-1} (ester C=O), 3450 cm1^{-1} (-OH), and 1100 cm1^{-1} (C-O ester) confirm functional groups.

Synthetic Methodologies

Retrosynthetic Analysis

The compound is accessible via late-stage functionalization of bicyclo[2.1.1]hexane intermediates. Two principal strategies dominate:

  • Pinacol Coupling-Rearrangement Sequence:

    • Step 1: SmI2_2-mediated transannular pinacol coupling of cyclobutanedione derivatives forms bicyclic diols .

    • Step 2: Acid-catalyzed pinacol rearrangement (e.g., pp-TsOH) shifts carbonyl groups to yield ketone intermediates .

    • Step 3: Esterification with benzyl alcohol under Steglich conditions introduces the benzyl group.

  • Grignard-Addition Route:

    • Nucleophilic addition of Grignard reagents to bicyclo[2.1.1]hexan-2-one derivatives, followed by oxidation and esterification .

Table 2: Representative Synthesis of Bicyclo[2.1.1]Hexane Derivatives

Starting MaterialReagentsYield (%)Reference
3-Oxocyclobutane-1-carboxylic acidSmI2_2, pp-TsOH62
Bicyclo[2.1.1]hexan-2-olBenzyl chloroformate, DMAP78

Optimization Challenges

  • Steric Hindrance: The bicyclic core impedes reagent access, necessitating elevated temperatures (80–100°C) for esterification.

  • Diastereoselectivity: Transannular reactions favor endo transition states, producing single diastereomers in >90% enantiomeric excess .

ParameterBicyclo[2.1.1]Hexaneortho-Benzene
Interatomic Distance (d)3.05–3.19 Å3.04–3.10 Å
Dihedral Angle (φ)55–60°
Solubility (logP)2.782.95

Data extrapolated from X-ray and computational studies .

Case Studies

  • Antifungal Analogs: Incorporation into boscalid analogs improved aqueous solubility by 218% (11 μM → 35 μM) .

  • Metabolic Stability: In conivaptan analogs, BCH cores reduced intrinsic clearance by 61% (31 → 12 μL/min/mg) .

Research Insights and Future Directions

Mechanistic Studies

DFT calculations reveal that the pinacol rearrangement proceeds via a carbocation intermediate stabilized by hyperconjugation, with activation energies of ~25 kcal/mol . Isotopic labeling experiments (18O^{18}\text{O}) confirm the retention of ester oxygen during benzylation.

Limitations and Opportunities

  • Synthetic Scalability: Current routes suffer from moderate yields (60–78%); flow chemistry may enhance efficiency .

  • Biological Profiling: No in vivo data exist for the specific compound. In vitro assays against CYP450 isoforms are warranted .

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